molecular formula C16H20N2O6 B1303830 Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate CAS No. 886360-74-3

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate

Cat. No.: B1303830
CAS No.: 886360-74-3
M. Wt: 336.34 g/mol
InChI Key: LUNCIOMUZAIZDW-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H20N2O6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate typically involves the reaction of 4-nitrophenylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-nitrophenylpiperidine-4-carboxylate
  • Methyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate
  • Ethyl 1-[2-(carboxymethyl)-4-nitrophenyl]-4-piperidinecarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and nitro groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-3-24-15(19)11-6-8-17(9-7-11)14-5-4-12(18(21)22)10-13(14)16(20)23-2/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNCIOMUZAIZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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